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Compound of Interest

Compound Name: Tricyclo[4.2.1.0]nonane,exo-

Cat. No.: B102158 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of exo-

Tricyclo[4.2.1.0]nonane. Due to the limited availability of direct experimental spectroscopic data

for the unsubstituted parent compound in publicly accessible literature, this guide presents a

synthesized analysis based on data from closely related derivatives and established principles

of spectroscopic interpretation for polycyclic hydrocarbons.

Molecular Structure
exo-Tricyclo[4.2.1.0]nonane is a saturated tricyclic hydrocarbon with the molecular formula

C₉H₁₄ and a molecular weight of 122.21 g/mol .[1] Its rigid, caged structure results in a unique

spatial arrangement of its protons and carbons, leading to a complex and informative

spectroscopic profile.

Structure:

(A 2D representation of the exo-Tricyclo[4.2.1.0]nonane skeleton)

Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for exo-

Tricyclo[4.2.1.0]nonane and its derivatives. The data for the parent compound are estimations

based on general principles and analysis of substituted analogs.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for exo-Tricyclo[4.2.1.0]nonane

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

Bridgehead 2.0 - 2.5 m
Deshielded due to

strained environment.

Methylene (endo) 1.0 - 1.5 m
Shielded by the cage

structure.

Methylene (exo) 1.5 - 2.0 m
Less shielded than

endo protons.

Cyclopropane-like 0.5 - 1.5 m

Highly shielded due to

the cyclopropyl

moiety.

Table 2: ¹³C NMR Chemical Shifts for an exo-Tricyclo[4.2.1.0]nonane Derivative

The following data is for (1R,2R,3R,4S,5S,6S)-Tricyclo[4.2.1.0(2,5)]nonane-3,4-diol and serves

as a reference for the carbon skeleton.[2]

Carbon Atom Chemical Shift (δ, ppm)

C3, C4 (with OH) 69.9

C1, C6 43.8

C9 43.2

C2, C5 40.9

C7, C8 25.1

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for exo-Tricyclo[4.2.1.0]nonane
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Vibrational Mode
Predicted
Frequency (cm⁻¹)

Intensity Notes

C-H Stretch (sp³ C-H) 2850 - 3000 Strong

Characteristic of

saturated

hydrocarbons.

CH₂ Scissoring ~1450 Medium
Methylene group

deformation.

C-C Stretch 1000 - 1200 Weak-Medium
Skeletal vibrations of

the polycyclic frame.

Note: The IR spectrum of a related derivative, (1R,2R,3R,4S,5S,6S)-

Tricyclo[4.2.1.0(2,5)]nonane-3,4-diol, shows a strong C-H stretch at 2924 cm⁻¹.[2]

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for exo-Tricyclo[4.2.1.0]nonane
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m/z
Predicted Relative
Intensity

Fragment Ion Notes

122 Moderate [M]⁺ Molecular ion peak.

107 Moderate [M - CH₃]⁺
Loss of a methyl

radical.

93 Strong [M - C₂H₅]⁺

Loss of an ethyl

radical, a common

fragmentation

pathway for cyclic

alkanes.

79 Strong [C₆H₇]⁺

Further fragmentation

leading to a stable

cyclopentadienyl-like

cation.

67 Moderate [C₅H₇]⁺
Characteristic

fragment for nonanes.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of

polycyclic alkanes like exo-Tricyclo[4.2.1.0]nonane.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6

mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). Tetramethylsilane (TMS) is typically used as

an internal standard (0 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

resolution of complex multiplets.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.
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Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds.

Process the data with an exponential multiplication (line broadening of 0.3 Hz) to improve

the signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum to obtain single lines for each carbon

environment.

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation

delay of 2-10 seconds.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and

DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

2D NMR (COSY, HSQC, HMBC): For complete structural assignment, two-dimensional NMR

experiments are recommended to establish proton-proton and proton-carbon correlations.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl

plates.

Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with ~100 mg of

dry KBr powder and press into a transparent pellet.

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal

absorption in the regions of interest.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or pure solvent).
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Record the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a gas chromatography (GC-MS) interface for volatile compounds or a direct

insertion probe for less volatile solids.

Ionization: Electron Ionization (EI) is a common method for this class of compounds. A

standard electron energy of 70 eV is used to induce fragmentation.

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to

separate the ions based on their mass-to-charge ratio (m/z).

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).

The resulting spectrum will show the molecular ion and a characteristic fragmentation

pattern.

Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel

compound like exo-Tricyclo[4.2.1.0]nonane.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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